Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a pyrrolidinone ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acid chlorides. In this route, (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and solvents is carefully managed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products
Hydrolysis: (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be compared with other similar compounds such as:
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)butanoate: Similar structure but with an additional carbon in the side chain.
Ethyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate, also known as methyl (S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride, is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antiviral properties, cytotoxicity, and relevance in pharmaceutical research.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound hydrochloride |
CAS Number | 1429218-41-6 |
Molecular Formula | C8H14N2O3 (Free Base); C8H15ClN2O3 (HCl salt) |
Molecular Weight | 186.21 (Free Base); 222.67 (HCl salt) |
Appearance | Pale beige solid |
Solubility | Soluble in methanol |
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound. In vitro experiments have demonstrated its efficacy against various viral strains, particularly influenza and coronaviruses.
- Influenza Virus : The compound was tested against the influenza virus A/Moscow/01/2009 (H1N1)pdm09. Results indicated that it exhibited antiviral activity at concentrations as low as 5.0 µg/mL without causing cytotoxic effects up to 160.0 µg/mL .
- SARS-CoV-2 : In a study using Vero-E6 cell cultures, the compound showed moderate antiviral activity against SARS-CoV-2, effectively suppressing viral replication .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using MDCK tissue culture cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly higher than the concentrations required for antiviral activity, indicating a favorable safety profile for further development as an antiviral drug .
The mechanism by which this compound exerts its antiviral effects appears to involve interaction with viral proteins and cellular pathways crucial for viral replication. Specifically, its structure allows it to interfere with the proton conductivity of the M2 channel in influenza viruses, which is essential for their life cycle .
Study 1: Antiviral Efficacy Against Influenza A
In a controlled laboratory setting, this compound was administered to MDCK cells infected with the influenza virus. The study reported a significant reduction in viral titers when treated with the compound at various concentrations over a period of 48 hours.
Study 2: Evaluation Against SARS-CoV-2
In another study focusing on SARS-CoV-2, researchers treated Vero-E6 cells with varying concentrations of the compound post-infection. The results indicated that treatment reduced viral load significantly compared to untreated controls, supporting its potential utility in combating COVID-19 .
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)6(9)4-5-2-3-10-7(5)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
ZRXQTUVXCKSWQD-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H]1CCNC1=O)N |
Canonical SMILES |
COC(=O)C(CC1CCNC1=O)N |
Origin of Product |
United States |
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